The Discovery and Synthesis of DCZ0415: A Technical Guide for Researchers
The Discovery and Synthesis of DCZ0415: A Technical Guide for Researchers
An In-depth Whitepaper on the First-in-Class TRIP13 Inhibitor
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological effects of DCZ0415, a pioneering small-molecule inhibitor of the Thyroid Receptor-Interacting Protein 13 (TRIP13). Designed for researchers, scientists, and professionals in drug development, this document details the scientific journey from target identification to the preclinical validation of DCZ0415, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Discovery of DCZ0415: A Structure-Based Approach
The discovery of DCZ0415 was a significant milestone in targeting the AAA-ATPase family of proteins, which have been historically challenging for small-molecule drug development. The inhibitor was identified through a structure-based drug design approach, which was enabled by the successful resolution of the wild-type human TRIP13 crystal structure at 2.6 Å.[1][2] This high-resolution structure provided critical insights into the ATP-binding pocket of TRIP13, paving the way for the identification of molecules with the potential for high-affinity binding.
Subsequent screening and optimization led to the identification of DCZ0415 as a potent and specific inhibitor of TRIP13.[1][2] Its chemical name is 2-(4-(4-pyridinyl-methyl)-phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione.[3]
Chemical Synthesis
While DCZ0415 is commercially available from suppliers such as MedChemExpress for research purposes, a detailed, publicly available, step-by-step synthesis protocol has not been identified in the reviewed scientific literature.[4][5] This suggests that the synthesis route may be proprietary.
Mechanism of Action: Direct Inhibition of TRIP13
DCZ0415 functions as a direct inhibitor of TRIP13. The binding of DCZ0415 to TRIP13 has been rigorously confirmed through multiple biophysical and biochemical assays, including pull-down assays, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).[3][6] These studies have demonstrated a direct and specific interaction between DCZ0415 and the TRIP13 protein, leading to the inhibition of its ATPase activity.
Modulation of Key Signaling Pathways
The inhibition of TRIP13 by DCZ0415 instigates a cascade of downstream effects on several critical signaling pathways implicated in cancer progression. The compound has been shown to inactivate multiple oncogenic pathways, thereby inhibiting cell proliferation, survival, and metastasis.
The TRIP13-FGFR4-STAT3 Axis
DCZ0415 has been demonstrated to inhibit the TRIP13-FGFR4-STAT3 signaling axis.[4][7] TRIP13 promotes the expression of Fibroblast Growth Factor Receptor 4 (FGFR4), which in turn activates the Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting TRIP13, DCZ0415 leads to the downregulation of FGFR4 and subsequent inactivation of STAT3, a key transcription factor for many pro-cancerous genes.
NF-κB and Wnt/β-catenin Pathways
DCZ0415 also leads to the inactivation of the NF-κB and Wnt/β-catenin signaling pathways.[4][8] The compound decreases the levels of phosphorylated IκBα and phosphorylated NF-κB, key components of the NF-κB pathway.[5] Additionally, it reduces the expression of β-catenin and its downstream targets, such as cyclin D1 and T-cell factor 1 (TCF1), leading to the suppression of the Wnt/β-catenin pathway.[4]
Pharmacological Effects of DCZ0415
DCZ0415 exhibits potent anti-cancer activity in a variety of preclinical models, including colorectal cancer, multiple myeloma, pancreatic cancer, and hepatocellular carcinoma.[4][5][6][9]
In Vitro Efficacy
In cell-based assays, DCZ0415 has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.
Table 1: In Vitro Activity of DCZ0415 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Multiple Myeloma (various) | Multiple Myeloma | Cell Viability | IC50 | 1.0–10 µM | [10] |
| NCI-H929 | Multiple Myeloma | Cell Viability | IC50 | 9.64 µM | [3] |
| HuH7 | Hepatocellular Carcinoma | Cell Viability | IC50 | 5.649 µM | [5] |
| HCCLM3 | Hepatocellular Carcinoma | Cell Viability | IC50 | 16.65 µM | [5] |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | IC50 | 12.84 µM | [5] |
| Colorectal Cancer (various) | Colorectal Cancer | Cell Cycle Analysis | Cell Cycle Arrest | G2/M phase | [4] |
| Multiple Myeloma (various) | Multiple Myeloma | Cell Cycle Analysis | Cell Cycle Arrest | G0/G1 phase | [5] |
| Multiple Myeloma (various) | Multiple Myeloma | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | [5] |
In Vivo Efficacy
In animal models, DCZ0415 has demonstrated significant anti-tumor and anti-metastatic effects.
Table 2: In Vivo Activity of DCZ0415 in Mouse Models
| Cancer Type | Mouse Model | Dosage | Effect | Reference |
| Colorectal Cancer | Xenograft (NSG mice) | 25 mg/kg (i.p., every other day) | Reduced tumor growth | [4] |
| Colorectal Cancer | Tail-vein Metastasis Model | Not specified | Reduced distant metastasis | [4] |
| Multiple Myeloma | Xenograft (immune-deficient mice) | 50 mg/kg/day (i.p., for 14 days) | Reduced tumor growth | [5] |
| Pancreatic Cancer | Syngeneic | Not specified | Enhanced anti-tumor immunity | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize DCZ0415.
Cell Viability Assay (MTT Assay)
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Cell Seeding : Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
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Compound Treatment : Cells are treated with various concentrations of DCZ0415 (e.g., serially diluted) or DMSO as a vehicle control for a specified duration (e.g., 4 days).[7]
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MTT Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis
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Cell Lysis : Cells treated with DCZ0415 or control are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification : Protein concentration is determined using a BCA protein assay.
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SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRIP13, FGFR4, p-STAT3, β-catenin) overnight at 4°C.
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Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection : The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Xenograft Mouse Model
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Cell Implantation : A specified number of cancer cells (e.g., 0.25 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).[4]
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Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Treatment Administration : Mice are randomized into treatment and vehicle control groups. DCZ0415 is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 25 mg/kg every other day).[4]
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Tumor Measurement : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
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Endpoint : At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry).[4]
Conclusion and Future Perspectives
DCZ0415 has emerged as a critical tool for elucidating the biological functions of TRIP13 and for validating it as a viable therapeutic target in various cancers. Its discovery through a structure-based approach underscores the power of this strategy in developing inhibitors for challenging targets. The potent in vitro and in vivo anti-cancer activities of DCZ0415, coupled with its ability to modulate key oncogenic signaling pathways, provide a strong rationale for the further development of TRIP13 inhibitors as a novel class of anti-cancer agents.[4] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of DCZ0415-based compounds to advance them into clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. A Small-Molecule Inhibitor Targeting TRIP13 Suppresses Multiple Myeloma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DCZ0415 | NF-κB | Apoptosis | TargetMol [targetmol.com]
